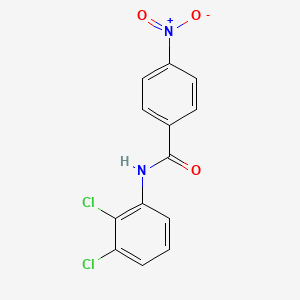![molecular formula C13H9BrN4OS B5550164 4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)
4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives often involves multistep reactions, starting from simple precursors to obtain the desired triazole core, followed by various functionalization steps. For example, triazole compounds can be synthesized through a process that is energetically feasible at room temperature, with the reaction being exothermic, spontaneous, and favored in the forward direction. The synthesis may involve the use of Density Functional Theory (DFT) based calculations to predict the feasibility and outcomes of the synthesis reactions (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, UV-visible, NMR, and single-crystal X-ray diffraction. These techniques provide insights into the bond lengths, bond angles, and overall geometry of the molecule. Theoretical studies, such as DFT calculations, complement these experimental methods by predicting the electronic structure and vibrational frequencies, aiding in the confirmation of the molecular structure (Srivastava et al., 2016).
Chemical Reactions and Properties
Triazole derivatives undergo a variety of chemical reactions, including alkylation, aminomethylation, and cyanoethylation. These reactions are crucial for the functionalization of the triazole core, allowing for the introduction of different substituents that can alter the chemical and biological properties of the compound. The choice of reaction conditions, such as the use of KOH or other bases, significantly influences the yield and purity of the final product (Kaldrikyan et al., 2016).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, can be characterized through various analytical techniques. These properties are influenced by the molecular structure and the nature of the substituents on the triazole ring. For instance, the crystal structure analysis provides information on the molecular packing, hydrogen bonding, and other intermolecular interactions within the crystal lattice, which affect the compound's physical state and stability (Fun et al., 2009).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as reactivity, stability, and biological activity, are closely related to their molecular structure. The presence of functional groups such as thiol or amino groups allows for further chemical modifications and interactions with biological targets. Theoretical predictions of biological activity, based on molecular structure, suggest that triazole derivatives can act as potential inhibitors for enzymes or receptors, indicating their significance in drug discovery and medicinal chemistry (Srivastava et al., 2016).
科学的研究の応用
Antitumor Activity
4-[(4-Bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol derivatives have been explored for their potential antitumor activities. For instance, an azomethine derivative of triazole, synthesized and characterized for its interaction with copper(I) and zinc(II) salts, was investigated for its antitumor effects (Ghammamy & Sedaghat, 2013).
Anticancer Properties
These compounds have also been synthesized and evaluated for their anticancer properties. A study involving the synthesis of new derivatives and their screening against a panel of cancer cell lines revealed their potential in cancer treatment (Bekircan et al., 2008).
Molecular Interaction Analysis
Research has been conducted on the intermolecular interactions of biologically active 1,2,4-triazole derivatives. The study involved theoretical analysis to understand the nature and energetics of these interactions, providing insights into their potential applications in various fields (Shukla et al., 2014).
Spectroscopic Features and Biological Activity Prediction
The spectroscopic features and theoretical predictions of biological activities of triazole compounds have been a subject of study. This research helps in understanding the properties of these compounds and guides the synthesis of new derivatives with significant biological activities (Srivastava et al., 2016).
Corrosion Inhibition
Triazole derivatives, including Schiff’s bases, have been investigated as corrosion inhibitors. Their effectiveness in protecting metals like mild steel in acidic environments showcases their potential industrial applications (Ansari et al., 2014).
Antimicrobial Activities
These compounds have been synthesized and tested for their antimicrobial activities. Studies have shown varying degrees of effectiveness against different microbial strains, indicating their potential as antimicrobial agents (Bayrak et al., 2009).
特性
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4OS/c14-10-5-3-9(4-6-10)8-15-18-12(16-17-13(18)20)11-2-1-7-19-11/h1-8H,(H,17,20)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLHUNFDHGVZIQ-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)
![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)
![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)
![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)


![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)
![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)